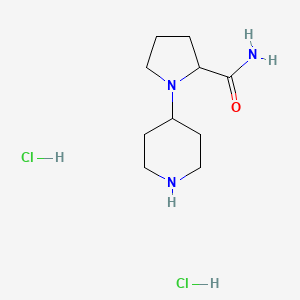
2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride
Vue d'ensemble
Description
“2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride” is a compound with the CAS Number: 1220036-34-9. It has a molecular weight of 212.68 . The compound is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylamine hydrochloride . The Inchi Code is 1S/C10H12N2O.ClH/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12;/h1-4H,5-7,11H2;1H .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 212.68 . The storage temperature is room temperature .Applications De Recherche Scientifique
Neuromodulation and Metabolism
- Metabolic Pathways in Epilepsy Treatment : A study on RWJ-333369, a novel neuromodulator structurally related to indole derivatives, explored its absorption, metabolism, and excretion in humans. This compound was extensively metabolized, showing promise for epilepsy treatment due to its significant circulating species in plasma (Mannens et al., 2007).
Immunomodulation in Cancer
- Indoleamine-2,3-dioxygenase (IDO) Activity : Research on IDO, an enzyme that degrades tryptophan to kynurenines, has shown that its activity correlates with poor survival in various cancers, including cervical cancer. High levels of IDO activity, indicated by specific metabolite concentrations, were linked to advanced disease stages and worse survival outcomes (Ferns et al., 2015).
Environmental and Toxicological Studies
- Environmental Exposure Assessments : Studies have assessed exposure to environmental pollutants and their metabolites, including investigations into the excretion patterns of specific compounds and their impact on human health. Although these studies do not directly relate to the specified compound, they highlight the importance of understanding the metabolic and excretory pathways of chemical compounds in environmental health (Silva et al., 2013).
Therapeutic Potential and Safety
- Cardiovascular Safety of Therapeutics : Research into the cardiotoxicity of hydroxychloroquine, another compound used in rheumatological disorders, underscores the critical need for safety assessments in drug development. This example illustrates the potential cardiac risks associated with long-term medication use and the importance of regular screening for early detection of adverse effects (Joyce et al., 2013).
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride”, being an indole derivative, could be a subject of future research in this direction.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the chemical properties of indole derivatives, such as being a electrophilic reagent, allow them to easily react with nucleophilic reagents, such as alcohols, amines, and thiol, to undergo condensation, addition, or substitution reactions .
Propriétés
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12;/h1-4H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGZMQKDAYHBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride | |
CAS RN |
1220036-34-9 | |
| Record name | Ethanone, 2-amino-1-(2,3-dihydro-1H-indol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)

![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)


![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)


![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)
![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)


![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)